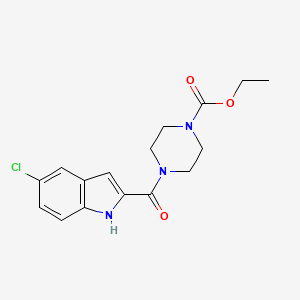
ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a piperazine ring, which is commonly found in many pharmacologically active compounds, making it a significant molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Piperazine: The chlorinated indole is then coupled with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position of the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the piperazine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the indole ring .
Applications De Recherche Scientifique
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies investigating the biological activities of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of indole-based drugs.
Mécanisme D'action
The mechanism of action of ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s ability to cross biological membranes and reach its targets . The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-chloroindole-2-carboxylate: Similar in structure but lacks the piperazine moiety.
Indole-2-carboxamides: These compounds also feature the indole core and have been studied for their enzyme inhibitory properties.
Uniqueness
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the indole and piperazine moieties, which confer distinct biological activities and pharmacokinetic properties. The combination of these two functional groups allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
904262-97-1 |
|---|---|
Formule moléculaire |
C16H18ClN3O3 |
Poids moléculaire |
335.78 g/mol |
Nom IUPAC |
ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H18ClN3O3/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-10-11-9-12(17)3-4-13(11)18-14/h3-4,9-10,18H,2,5-8H2,1H3 |
Clé InChI |
RJRCHWIXLNKECU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Solubilité |
7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


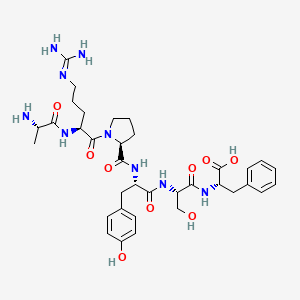
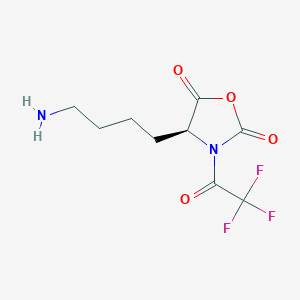
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)

![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)

![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
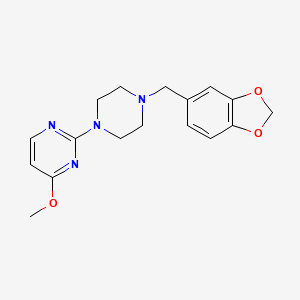
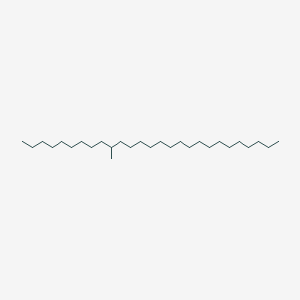



![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)
